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Introduction and Chemical Profile

4-Acetoxy-N-ethyl-N-propyltryptamine (4-AcO-EPT) represents a synthetic tryptamine compound
emerging in psychedelic research with potential significance for neuropsychiatric therapeutics. As an analog
of the naturally occurring psychedelic compound psilocybin, 4-AcO-EPT belongs to a class of 4-substituted
tryptamines that have recently gained attention for their unique pharmacological properties and potential
research applications. The compound functions as a putative prodrug for the active metabolite 4-HO-EPT
(4-hydroxy-N-ethyl-N-propyltryptamine), which exhibits potent agonist activity at serotonin receptors,
particularly the 5-HT(_{2A}) subtype [1] [2].

The structural characteristics of 4-AcO-EPT include a tryptamine backbone with specific modifications that
differentiate it from classical psychedelic tryptamines. The molecular structure features an acetoxy group at
the 4-position of the indole ring and N-ethyl-N-propyl substitutions on the terminal amine. These
modifications substantially alter the compound's physicochemical properties, receptor binding affinity,
functional activity, and metabolic profile compared to its dimethyl analog (psilocin) and other tryptamine
derivatives [2]. The systematic name for the compound is 3-[2-(ethylpropylamino)ethyl]-1H-indol-4-yl
acetate, with a molecular formula of C({17})H({24})N({2})O({2}) and a molecular weight of 288.39 g/mol
[3].
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Table 1: Fundamental Chemical Properties of 4-AcO-EPT

Property Specification

IUPAC Name 3-[2-(Ethylpropylamino)ethyl]-1H-indol-4-yl acetate

Chemical Formula C({17)H{24})N({2})O({2})

Molecular Weight 288.39 g/mol

CAS Number Not formally assigned

Synonym 4-Acetoxy-N-ethyl-N-propyltryptamine

Storage Conditions Stable at room temperature when protected from light and moisture

The interest in 4-AcO-EPT arises from both fundamental neuroscience research and the growing
investigation of psychedelic compounds for treating various neuropsychiatric conditions, including
treatment-resistant depression, substance use disorders, and end-of-life anxiety [1]. Unlike classical
psychedelics with extensive historical use, 4-AcO-EPT represents a more recently characterized research
compound with limited but growing scientific investigation. Its appearance on the research chemical market
and in certain commercial products has highlighted the need for rigorous scientific characterization to

understand its pharmacological profile and potential research applications [4] [5].

Synthesis and Chemical Characterization

Synthetic Routes and Optimization

The synthesis of 4-AcO-EPT follows general tryptamine functionalization strategies, typically beginning
with a 4-hydroxyindole precursor or through direct modification of psilocin analogs. The original synthetic
pathway for 4-acetoxytryptamines was first established by Albert Hofmann in 1963 during his investigation
of psilocybin analogs [4] [6]. Modern optimized syntheses, such as that published by David Nichols in 1999,
have improved yield and purity through careful control of reaction conditions and protection strategies [4]

[6]. The synthetic approach generally involves: (1) preparation of the 4-hydroxyindole core structure; (2) N-
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alkylation to introduce the ethyl and propyl substituents; and (3) selective acetylation of the 4-hydroxy group

using acetic anhydride or acetyl chloride under controlled conditions [2] [6].

The N-alkylation step represents a critical point of optimization in the synthesis, as the introduction of
asymmetrical N-ethyl-N-propyl groups requires careful selection of alkylating agents and reaction conditions
to minimize side products. Research indicates that employing sodium cyanoborohydride reductive amination
conditions with appropriate ketone or aldehyde precursors typically yields the desired N-ethyl-N-propyl
substitution pattern with satisfactory efficiency [2]. Final purification often involves column chromatography

or recrystallization to achieve high chemical purity (>95%) required for research applications [2].

Analytical Characterization and Crystallography

Comprehensive analytical characterization of 4-AcO-EPT has revealed important structural insights,
particularly regarding its salt forms. Recent single-crystal X-ray diffraction studies have demonstrated that
the commonly available "4-AcO-EPT fumarate" actually exists as a bis(4-acetoxy-N-ethyl-N-n-
propyltryptammonium) fumarate-fumaric acid complex rather than a simple fumarate salt [1]. This
structural clarification has significant implications for accurate quantitative dosing in research settings, as the

molecular weight differs substantially from simple salt formulations.

Table 2: Summary of Analytical Characterization Data

Analytical Method Key Findings
X-ray Revealed fumarate-fumaric acid complex with triclinic crystal system, P1 space
Crystallography group

NMR Spectroscopy Confirmed 1:1 ratio of tryptamine to fumaric acid equivalent; characteristic
indole proton signals

Mass Spectrometry Molecular ion peak at m/z 288.39 consistent with molecular formula

HPLC Purity >95% purity reported for research samples
Analysis
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The crystallographic analysis shows that the asymmetric unit contains one 4-acetoxy-N-ethyl-N-n-
propyltryptammonium cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [1].
The indole ring system is nearly planar with a root-mean-square deviation of 0.018 A from planarity. The
ethylamino arm exhibits disorder over two orientations, which researchers have characterized with
occupancy ratios of 0.895:0.105 [1]. In the extended structure, the components form infinite one-dimensional
chains propagating along the [001] direction through a series of N-H---O and O-H:--O hydrogen bonds,

creating a stable crystalline lattice [1].

This precise structural characterization addresses previous mischaracterization in the literature, where the
compound was often incorrectly described as a hydrofumarate salt [7] [1]. Such fundamental characterization
errors can propagate through all subsequent research, compromising pharmacological and metabolic data.
The clarified structural information enables more accurate dosing in experimental protocols and facilitates

correlation between chemical structure and biological activity [1].

Pharmacology and Mechanism of Action

In Vitro Functional Activity

4-AcO-EPT exhibits a characteristic pharmacological profile of serotonergic psychedelics, acting primarily
as a 5-HT(_{2A}) receptor agonist. Calcium mobilization assays conducted in vitro demonstrate that 4-
AcO-EPT functions as a partial agonist at human 5-HT({2A}) receptors, with an reported EC({50}) value of
24.0 nM [1]. The compound shows similar potency at 5-HT({2B}) receptors but reduced activity at 5-
HT({2C}) receptors, a selectivity profile that aligns with other psychedelic tryptamines [2]. Importantly, the
O-acetylated form (4-AcO-EPT) demonstrates approximately 10- to 20-fold reduced potency in vitro
compared to its deacetylated metabolite (4-HO-EPT), which exhibits an EC({50}) of 4.24 nM at 5-HT({2A})

receptors [1].

Receptor binding studies indicate that 4-HO-EPT (the active metabolite) competes for binding at multiple
serotonin receptor subtypes beyond the 5-HT({2}) family, including 5-HT({1A}) and other central nervous
system receptors [1]. This promiscuous binding profile is consistent with classical psychedelic tryptamines

and may contribute to the complex phenomenological effects observed in vivo. The functional efficacy of 4-
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AcO-EPT at 5-HT(_{2A}) receptors is characterized by approximately 70-80% of the maximal response

elicited by serotonin, typical of partial agonists in this chemical class [2].

In Vivo Behavioral Effects and Prodrug Metabolism

In vivo studies conducted in C57BL/6J mice demonstrate that 4-AcO-EPT induces the characteristic head-
twitch response (HTR), a well-validated behavioral correlate of psychedelic effects in rodents [2]. Unlike
the in vitro data, the in vivo potency of 4-AcO-EPT is nearly equivalent to its deacetylated analog, with both
compounds producing dose-dependent increases in HTR frequency [2]. This discrepancy between in vitro
and in vivo potency strongly suggests that 4-AcO-EPT functions primarily as a prodrug that undergoes

rapid enzymatic deacetylation to the active metabolite 4-HO-EPT in vivo.

The metabolic conversion of 4-AcO-EPT to 4-HO-EPT is catalyzed by esterases and other hydrolytic
enzymes, likely occurring during first-pass metabolism and in systemic circulation [6]. This
biotransformation accounts for the similar behavioral effects observed between 4-AcO-EPT and directly
administered 4-HO-EPT. Recent research indicates that the acetoxy group hydrolyzes approximately forty
times faster than the phosphoryloxy group of psilocybin, potentially leading to more efficient delivery of the
active psychedelic compound [1]. This rapid hydrolysis may contribute to reported differences in onset time

and overall experience compared to psilocybin.
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Figure 1: Metabolic Activation and Pharmacodynamic Pathway of 4-AcO-EPT

Experimental Protocols
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Receptor Binding and Functional Assays

Calcium Mobilization Assay: This protocol assesses functional activity of 4-AcO-EPT at serotonin

receptors using FLIPR (Fluorescent Imaging Plate Reader) technology [2].

e Cell Preparation: HEK293 cells stably expressing human 5-HT({2A}), 5-HT({2B}), or 5-HT(_{2C})
receptors are maintained in DMEM supplemented with 10% FBS and appropriate selection
antibiotics. Cells are seeded at 25,000 cells/well in black-walled, clear-bottom 96-well plates 24 hours
before assay.

¢ Dye Loading: Culture medium is removed and replaced with 100 yL of assay buffer (HBSS with 20
mM HEPES, pH 7.4) containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with 2.5 mM
probenecid. Cells are incubated for 60 minutes at 37°C.

e Compound Preparation: 4-AcO-EPT is prepared as a 10 mM stock solution in DMSO and serially
diluted in assay buffer to achieve final test concentrations ranging from 0.1 nM to 10 uM (final DMSO
concentration <0.1%).

e Calcium Flux Measurement: Following dye loading, cells are placed in FLIPR instrument. Baseline
fluorescence is measured (excitation 485 nm, emission 525 nm) for 10 seconds, followed by
automated addition of 100 uL of test compound and continued measurement for additional 90
seconds.

e Data Analysis: Maximum fluorescence intensity (F({max})) after compound addition is normalized to
baseline fluorescence (F(_0)). Concentration-response curves are generated by nonlinear regression
analysis to determine EC({50}) and E(_{max}) values relative to reference agonist (typically
serotonin).

Competitive Receptor Binding Assay: This protocol evaluates affinity of 4-AcO-EPT for various

neurotransmitter receptors [2].

e Membrane Preparation: Cell membranes expressing target receptors are prepared by
homogenization in ice-cold Tris-HCI buffer (50 mM, pH 7.4) followed by centrifugation at 40,000 x g
for 10 minutes. Membrane pellets are resuspended in assay buffer.

¢ Binding Reaction: In a final volume of 500 pL, incubation mixtures contain membrane preparation
(50-100 ug protein), radioligand at approximately K(_d) concentration, and increasing concentrations
of 4-AcO-EPT (typically 0.1 nM to 100 pM). Nonspecific binding is determined in the presence of 10
MM unlabeled reference ligand.

¢ Incubation and Separation: Samples are incubated to equilibrium (typically 60-90 minutes at 25°C),
then rapidly filtered through GF/B glass fiber filters presoaked in 0.3% polyethyleneimine using a cell
harvester.

¢ Quantification: Filter-bound radioactivity is measured by liquid scintillation counting. IC(_{50}) values
are determined from competition curves, and K(_i) values are calculated using the Cheng-Prusoff
equation.
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Table 3: Summary of Key Pharmacological Parameters for 4-AcO-EPT and Related Compounds

5-HT({2A})
EC({50}) (nM)

5-HT({2B})

Compound EC({50}) (nM)

5-HT({2C})
EC({50}) (nM)

HTR ED(_{50})
(mglkg)

4-AcO-EPT 24.0 Similar to 5-
HT(_{2A})

4-HO-EPT 4.24 Similar to 5-
HT(_{2A})

Psilocin 6.2 8.5

LSD 2.9 7.5

In Vivo Behavioral Assessment

Head-Twitch Response (HTR) in Mice: This protocol quantifies the characteristic head-twitch behavior

induced by serotonergic psychedelics in mice, serving as a behavioral proxy for human psychedelic effects

[2].

Reduced potency

Reduced potency

12.3

5.7

~3-5 (estimated)

~2-4 (estimated)

0.3

0.15

¢ Animals: Male C57BL/6J mice (6-8 weeks old) are group-housed under standard laboratory
conditions with a reversed 12-hour light/dark cycle (lights off at 0700 h). Testing occurs during the

dark phase.

¢ Drug Preparation: 4-AcO-EPT is dissolved in isotonic saline. For comparison, psilocin is dissolved in
water containing 5 mM tartaric acid (pH ~5.0). All solutions are prepared fresh daily and administered

intraperitoneally at 5 mL/kg.

¢ Dosing Protocol: Mice receive 4-AcO-EPT at doses ranging from 0.3 to 10 mg/kg (expressed as

freebase weight). Positive control groups receive psilocin (0.1-3 mg/kg), while vehicle control groups

receive saline alone.

e Behavioral Recording: Immediately after injection, mice are placed individually in clear observation
chambers (20 x 20 x 30 cm) and allowed to habituate for 10 minutes. Head-twitch responses are then
recorded for 20 minutes using automated head movement detection systems or by trained observers

blind to experimental conditions.

o Data Analysis: HTR frequency is quantified as the total number of characteristic head-twitches

occurring during the observation period. Dose-response curves are analyzed by nonlinear regression

to determine ED(_{50}) values.
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Analytical Quantification Methods

HPLC-MS/MS Analysis of 4-AcO-EPT and Metabolites: This protocol enables precise quantification of
4-AcO-EPT and its metabolites in biological samples [8].

e Sample Preparation: Biological samples (plasma, brain tissue homogenate) are mixed with 3
volumes of ice-cold acetonitrile containing internal standard (e.g., deuterated analog). Samples are
vortexed vigorously for 60 seconds, then centrifuged at 15,000 x g for 10 minutes at 4°C. The
supernatant is transferred to autosampler vials for analysis.

e Chromatographic Conditions:

o Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 ym)
o Mobile Phase A: 0.1% formic acid in water
o Mobile Phase B: 0.1% formic acid in methanol
o Gradient: 5% B to 95% B over 8 minutes, hold 2 minutes
o Flow Rate: 0.4 mL/min
o Column Temperature: 40°C
o Injection Volume: 5 L
¢ Mass Spectrometric Detection:
o lonization: Positive electrospray ionization (ESI+)
o Detection: Multiple Reaction Monitoring (MRM)
o lon Transitions: 4-AcO-EPT: 289.2 - 190.1 (quantifier), 289.2 - 145.1 (qualifier)
o Collision Energies: Optimized for each compound (typically 15-25 eV)
o Dwell Time: 50 ms per transition

¢ Quantification: Calibration curves are prepared using matrix-matched standards (0.1-100 ng/mL).
Data are acquired and processed using appropriate mass spectrometry software (e.g., Agilent
MassHunter).

Regulatory and Safety Landscape

Legal Status and Regulatory Considerations

The legal status of 4-AcO-EPT exists in a complex regulatory landscape that varies significantly by
jurisdiction. In the United States, 4-AcO-EPT likely qualifies as a Schedule I controlled substance
analogue under the Federal Analogue Act (21 U.S.C. § 813) due to its substantial similarity to Schedule I
substances like psilocybin in both chemical structure and purported psychoactive effects [4]. This

classification makes it illegal to manufacture, distribute, or possess for human consumption. However,
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enforcement has been inconsistent, leading to its availability in certain commercial contexts, particularly in
products sometimes misleadingly marketed as containing "psychoactive mushrooms" or "mushroom blends"

[4] [5].

Internationally, 4-AcO-EPT has been recognized as a New Psychoactive Substance (NPS) by organizations
including the United Nations Office on Drugs and Crime (UNODC) and Europol [4]. Despite this
recognition, explicit control under international drug conventions remains inconsistent, creating a patchwork
of regulations that complicates research and legal commerce. The ambiguity in regulatory frameworks
stems partly from the linguistic vagueness of terms like "substantially similar" in analogue laws, which lack

precise scientific definition and have been interpreted differently across jurisdictions [4].

Toxicity and Safety Considerations

Comprehensive toxicological data for 4-AcO-EPT remains limited, though its safety profile is generally
assumed to parallel that of psilocybin and psilocin due to their structural similarity and shared metabolic

pathway [6]. However, important safety concerns have emerged from the unregulated market:

¢ Product Adulteration: Products containing 4-AcO-EPT have been found to contain unexpected
substances, including other psychoactive compounds like ketamine and amphetamines, as identified
by analytical testing [4].

e Synthesis Byproducts: The manufacturing process may involve solvents and reagents with
unknown toxicological profiles, potentially leaving harmful residues in the final product [4].

e Dosage Inconsistency: Crystallographic studies revealing the complex fumarate-fumaric acid
structure of 4-AcO-EPT highlight potential challenges in accurate dosing, particularly when
researchers assume a simple salt formulation [1].

Recent public health incidents, such as the 2024 Diamond Shruumz product recall that sickened over 100
people across 28 states, underscore the potential risks associated with inadequately regulated psychoactive
products [5]. While the exact causative agent in these incidents remains uncertain, they highlight the critical

need for rigorous quality control and safety assessment of research chemicals like 4-AcO-EPT.
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Figure 2: Research, Regulatory, and Safety Considerations for 4-AcO-EPT

Conclusion and Future Research Directions
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4-AcO-EPT represents a chemically sophisticated tryptamine derivative with potential value for
neuroscience research and psychopharmacology. The compound's defined prodrug characteristics,
favorable receptor binding profile, and predictable metabolism to an active psychedelic metabolite make
it particularly interesting for methodological studies of serotonin receptor function and psychedelic
pharmacology. Recent crystallographic characterization has resolved previous misidentifications of its salt

form, enabling more precise quantitative research [1].

Significant research gaps remain regarding the detailed pharmacokinetics, metabolism, and long-term
effects of 4-AcO-EPT. Future studies should focus on comprehensive ADME (absorption, distribution,
metabolism, excretion) profiling, detailed receptor interaction mapping, and potential therapeutic
applications. The complex legal status of 4-AcO-EPT and related tryptamines continues to present challenges
for legitimate research, highlighting the need for clear regulatory frameworks that distinguish between

research use and recreational consumption [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Technical Guide to 4-AcO-EPT: Chemistry,

Pharmacology, and Research Applications]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b11217290#4-aco-ept-research-chemical-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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